2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- m/z 209.27 : Molecular ion peak [M]⁺,
- m/z 182.12 : Fragment from ethanol loss [M-CH₂CH₂OH]⁺ .
Properties
IUPAC Name |
2-(5-amino-3-thiophen-3-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c10-9-5-8(7-1-4-14-6-7)11-12(9)2-3-13/h1,4-6,13H,2-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUVDDOMMRHCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead structure in the development of new pharmaceuticals. Its unique pyrazole and thiophene moieties contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the thiophene ring can enhance antitumor efficacy against various cancer cell lines.
Antimicrobial Properties
Another area of interest is its antimicrobial activity. Compounds with similar structures have been reported to inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for antibiotic development.
Material Science
The synthesis of polymers incorporating this compound has been explored for applications in electronics and photonics due to its electronic properties.
Conductive Polymers
Incorporating the compound into conductive polymer matrices can enhance electrical conductivity, which is beneficial for applications in organic electronics such as OLEDs (Organic Light Emitting Diodes).
Agricultural Chemistry
Preliminary studies suggest that this compound may also have potential as a pesticide or herbicide. Its ability to interact with biological systems could lead to the development of environmentally friendly agricultural chemicals.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of pyrazole derivatives, including 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol. The results indicated that certain modifications led to increased potency against breast cancer cells, highlighting the importance of structural optimization in drug design.
Case Study 2: Conductive Polymers
Research conducted at a leading university explored the incorporation of this compound into poly(3,4-ethylenedioxythiophene) (PEDOT) films. The findings revealed that the addition significantly improved conductivity, making it suitable for use in flexible electronic devices.
Mechanism of Action
The mechanism by which 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol exerts its effects involves interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazole Derivatives
The compound’s structural analogs differ primarily in substituents at positions 3 and 5 of the pyrazole ring. Key examples include:
Key Observations :
- Thiophene vs.
- Trifluoromethyl Substitution : The CF₃ group in increases electronegativity, which may improve binding affinity but reduce solubility compared to the thiophene derivative.
Biological Activity
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol is a compound belonging to the pyrazole family, characterized by its unique thiophene ring structure. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, which include anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.
| Property | Value |
|---|---|
| Chemical Formula | C9H11N3OS |
| Molecular Weight | 209.27 g/mol |
| CAS Number | 956440-32-7 |
| IUPAC Name | 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethanol |
| Appearance | Powder |
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas.
Antioxidant Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antioxidant properties. A study assessed the effects of newly synthesized thieno[2,3-c]pyrazole compounds on oxidative stress markers in fish, demonstrating that these compounds could mitigate oxidative damage caused by environmental toxins like 4-nonylphenol. The alterations in erythrocyte morphology were used as biological indicators, showing reduced cellular damage in treated groups compared to controls .
Antimicrobial and Anticancer Properties
The pyrazole moiety has been linked to a variety of biological activities. For instance, compounds with similar structures have shown efficacy against various cancer cell lines and possess antimicrobial properties. A review highlighted that derivatives of pyrazole exhibit potent cytotoxic effects against human cancer cell lines such as HepG2 and A549. These findings suggest that the compound could be further investigated for its potential as an anticancer agent .
Anti-inflammatory Effects
Thieno[2,3-c]pyrazole compounds have also been noted for their anti-inflammatory activities. They function by inhibiting specific pathways involved in inflammatory responses, making them candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
-
Erythrocyte Damage Reduction : In a study on Nile fishes (Clarias gariepinus), thieno[2,3-c]pyrazole compounds were shown to significantly reduce erythrocyte damage caused by toxic substances. The percentage of altered erythrocytes was markedly lower in treated groups compared to controls exposed solely to toxins .
Treatment Group Altered Erythrocytes (%) Control 40.3 ± 4.87 4-Nonylphenol 12 ± 1.03 Thieno[2,3-c]pyrazole Treatment 3.7 ± 0.37 - Cytotoxicity Against Cancer Cells : A series of compounds derived from pyrazoles were evaluated for their cytotoxic effects against multiple cancer cell lines, demonstrating promising results that warrant further exploration into their mechanisms of action and therapeutic potential .
Conclusion and Future Directions
The compound this compound presents a promising avenue for future research due to its diverse biological activities. Further studies are needed to elucidate the specific mechanisms underlying its antioxidant, anticancer, and anti-inflammatory effects. Additionally, exploring its efficacy in vivo could pave the way for new therapeutic applications in treating various diseases.
Preparation Methods
Synthesis via α-Halocarbonyl Pyrazole Intermediate
A key intermediate, 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone, is synthesized by cyclization of a precursor hydrazide with sodium ethoxide in ethanol under reflux conditions. This intermediate contains the pyrazole ring with amino and hydroxy substitutions and a reactive α-chlorocarbonyl moiety enabling further functionalization.
- Reaction conditions : Heating in sodium ethoxide solution (prepared by dissolving metallic sodium in absolute ethanol) at reflux for 3 hours.
- Isolation : The reaction mixture is cooled and poured onto crushed ice with hydrochloric acid to precipitate the product.
- Yield and characterization : Yield is approximately 88%, melting point 188–191 °C, with IR bands indicating OH and NH2 groups (3583–3305 cm⁻¹) and C=O (1693 cm⁻¹).
This intermediate can be further reacted with potassium cyanide to form a nitrile derivative or with other nucleophiles to build more complex structures.
Attachment of Ethan-1-ol Side Chain
The ethan-1-ol moiety is introduced by nucleophilic substitution of the α-halocarbonyl intermediate with ethanol or by reaction with haloalkanols under reflux conditions.
Typical Reaction Sequence Summary
| Step | Reactants & Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-(thiophen-3-yl)acetohydrazide + sodium ethoxide/EtOH | 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone | ~88 | Reflux 3 h, ice quench, crystallization |
| 2 | Intermediate + potassium cyanide (KCN) in EtOH, 60 °C | 3-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxopropanenitrile | ~68 | Dropwise KCN addition, acid work-up |
| 3 | Intermediate + haloethanol or ethylene glycol derivative + base | This compound | Variable | Reflux, nucleophilic substitution |
Research Findings and Analytical Data
Spectroscopic characterization confirms the structure at each step:
- IR spectra show characteristic NH2 and OH stretching bands (3300–3600 cm⁻¹),
- 1H-NMR spectra exhibit singlets corresponding to pyrazole protons, amino protons, and methylene protons adjacent to the ethan-1-ol group,
- Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the expected molecular weights.
Yields vary depending on reaction conditions and purification methods but typically range from 28% to 88% for intermediate steps.
Crystallization solvents such as ethanol, ethanol/dimethylformamide mixtures, or dioxane are used to purify intermediates and final products.
Summary Table of Preparation Methods
The preparation of This compound is achieved through a series of well-established synthetic steps involving cyclization of hydrazide precursors to form the pyrazole core, introduction of the thiophene substituent, and nucleophilic substitution to attach the ethan-1-ol side chain. The methods rely on classical organic synthesis techniques such as reflux in sodium ethoxide or potassium hydroxide solutions, nucleophilic displacement of halides, and purification by crystallization. Yields and purity are confirmed by spectroscopic and analytical methods, ensuring the compound's suitability for further chemical or biological applications.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as hydrazine cyclization with thiophene-containing ketones followed by functionalization. Key challenges include regioselectivity of the pyrazole ring and maintaining the stability of the amino group.
- Example : Similar pyrazole-thiophene derivatives require controlled temperature (60–80°C) and pH (neutral to slightly acidic) to avoid side reactions like oxidation of the thiophene ring .
- Catalysts : Use of mild bases (e.g., triethylamine) or Lewis acids (e.g., ZnCl₂) can improve cyclization efficiency .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 6.0–6.5 ppm indicate thiophene protons, while signals near δ 4.1–4.3 ppm correspond to the ethan-1-ol group. Pyrazole NH₂ protons may appear as broad singlets (~δ 5.5 ppm) but are often exchange-broadened .
- ¹³C NMR : The pyrazole carbons resonate at δ 145–155 ppm, and thiophene carbons appear at δ 125–135 ppm .
Q. What purification methods are recommended for isolating this compound?
- Chromatography : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) is effective. For polar impurities, reverse-phase HPLC (C18 column, methanol/water gradient) may be required .
- Recrystallization : Ethanol/water mixtures are suitable due to the compound’s moderate solubility in polar solvents .
Advanced Research Questions
Q. How does the presence of the thiophene moiety influence the compound’s electronic properties and reactivity?
- Electronic Effects : The thiophene ring introduces electron-rich regions, enhancing electrophilic substitution at the pyrazole C4 position. Computational studies (DFT calculations) can map charge distribution and predict reactive sites .
- Reactivity : Thiophene’s sulfur atom may participate in coordination chemistry, enabling metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
Q. What strategies can address contradictions in biological activity data for pyrazole-thiophene derivatives?
- Case Study : Inconsistent IC₅₀ values for enzyme inhibition (e.g., BACE-1) may arise from assay conditions (pH, temperature) or impurity interference.
- Solution : Reproducibility can be improved by:
- Standardizing assay protocols (e.g., using recombinant enzymes at fixed concentrations).
- Validating purity via HPLC (>98%) before biological testing .
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or binding mode?
- Crystallization : Co-crystallize the compound with target proteins (e.g., BACE-1) or use small-molecule crystallization (solvent: DMSO/water).
- Software : SHELXL or SHELXS (for structure solution) and Olex2 (for refinement) are standard tools.
- Example : Similar compounds show hydrogen bonding between the pyrazole NH₂ and protein active sites, confirmed by electron density maps .
Key Research Recommendations
- Synthetic Chemistry : Explore microwave-assisted synthesis to reduce reaction times and improve yields .
- Biological Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with kinase targets .
- Analytical Chemistry : Use tandem MS (LC-MS/MS) for trace impurity profiling during scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
